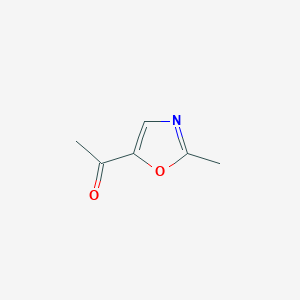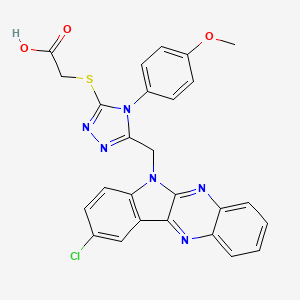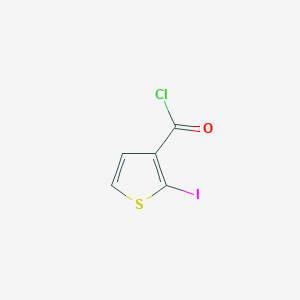
2-Iodothiophene-3-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodothiophene-3-carbonylchloride is a chemical compound belonging to the class of iodinated thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be reacted with iodine to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of 2-Iodothiophene-3-carbonylchloride may involve scalable iodination processes using reagents such as N-iodosuccinimide (NIS) or iodine in the presence of catalysts. The carbonyl chloride group can be introduced using reagents like oxalyl chloride or thionyl chloride under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodothiophene-3-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols or oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products:
- Substituted thiophenes
- Coupled aromatic compounds
- Alcohols and carboxylic acids
Aplicaciones Científicas De Investigación
2-Iodothiophene-3-carbonylchloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Iodothiophene-3-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl chloride group make the compound highly reactive, allowing it to participate in various chemical transformations. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- 2-Bromothiophene-3-carbonylchloride
- 2-Chlorothiophene-3-carbonylchloride
- 2-Fluorothiophene-3-carbonylchloride
Comparison: 2-Iodothiophene-3-carbonylchloride is unique due to the presence of the iodine atom, which enhances its reactivity compared to its brominated, chlorinated, or fluorinated counterparts. The larger atomic radius and higher polarizability of iodine contribute to its distinct chemical behavior, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H2ClIOS |
|---|---|
Peso molecular |
272.49 g/mol |
Nombre IUPAC |
2-iodothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H2ClIOS/c6-4(8)3-1-2-9-5(3)7/h1-2H |
Clave InChI |
AGIBIYUMJYGXAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


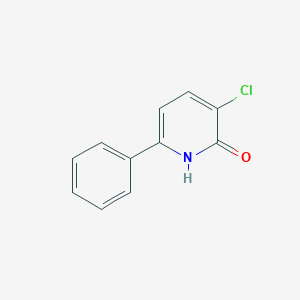
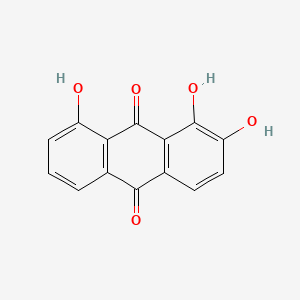
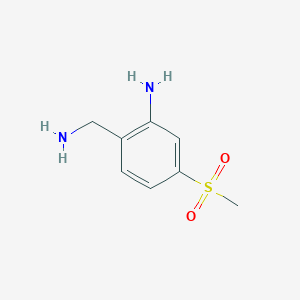
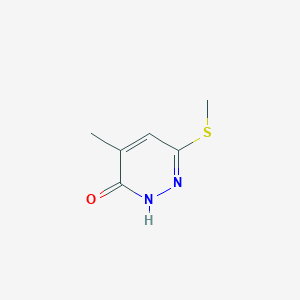
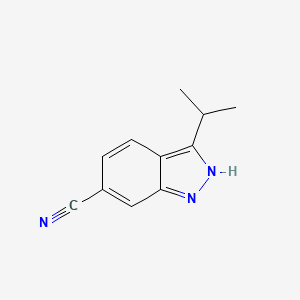
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
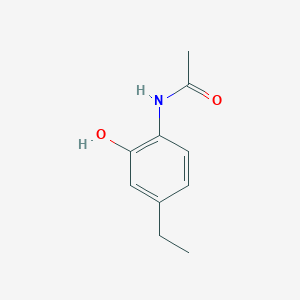
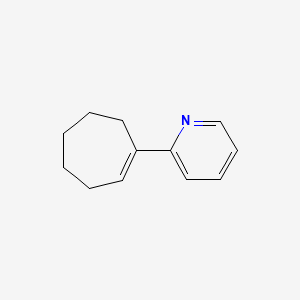
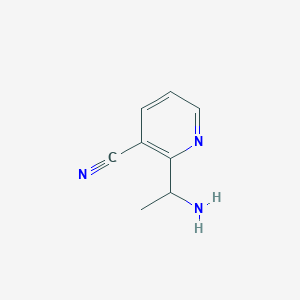
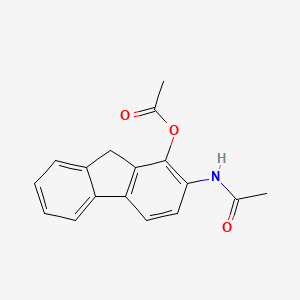

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
